

BI-1347: A Technical Guide to its Anti-Tumor Potential

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Compound of Interest

Compound Name: BI-1347

Cat. No.: B15589228

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BI-1347 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[1][2][3][4][5] Emerging research highlights its significant anti-tumor activity, not through direct cytotoxicity to cancer cells, but by enhancing the innate immune system's ability to recognize and eliminate malignant cells. This document provides a detailed overview of **BI-1347**'s mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action: Enhancing Natural Killer (NK) Cell Function

BI-1347's primary anti-tumor effect is mediated through the modulation of Natural Killer (NK) cells, a critical component of the innate immune system responsible for tumor surveillance.[1][2][6][7]

CDK8 and CDK19 are components of the Mediator complex, a multi-protein assembly that links gene-specific transcription factors to the RNA polymerase II machinery, thereby regulating gene expression.[1][2] In NK cells, CDK8 and CDK19 act as signaling intermediates. **BI-1347** selectively inhibits these kinases, leading to a cascade of events that bolsters the anti-tumor functions of NK cells:

- **Suppression of STAT1 Phosphorylation:** **BI-1347** suppresses the phosphorylation of STAT1 at the S727 residue in NK cells.[6][7] This modulation is a key event in augmenting NK cell

activity.

- **Increased Production of Cytolytic Molecules:** Inhibition of CDK8/19 by **BI-1347** leads to an increased production of essential cytolytic molecules, perforin and granzyme B (GZMB), within NK cells.[6][7] These molecules are crucial for inducing apoptosis in target cancer cells.
- **Enhanced NK Cell-Mediated Lysis:** The increased levels of perforin and granzyme B result in enhanced NK cell-mediated lysis of tumor cells, including primary leukemia cells.[6][7]

This mechanism suggests that **BI-1347**'s efficacy is primarily tumor-extrinsic, relying on the activation of the host's immune system rather than direct action on the cancer cells, particularly in solid tumors.[6]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency and efficacy of **BI-1347** from preclinical studies.

Table 1: In Vitro Potency of **BI-1347**

Target/Assay	IC50/EC50 (nM)	Cell Line/System	Reference
CDK8	1	Cell-free assay	[1]
CDK8	1.1	Cell-free assay	[3][5]
CDK8	1.4	Cell-free assay	[4]
CDK19	1.7	Cell-free assay	[4]
Inhibition of proliferation	7	MV-4-11 cells	[1]
Secretion of Perforin	10	NK-92 cells	[1]
Inhibition of proliferation	>10,000	NK-92 cells	[1]

Table 2: In Vivo Efficacy of **BI-1347** in Murine Cancer Models

Tumor Model	Treatment Regimen	Outcome	Reference
EMT6 breast cancer	10 mg/kg daily	Median Survival: 22.5 days (vs. 22 days for control)	[6]
EMT6 breast cancer	10 mg/kg, 5 days on / 5 days off	Median Survival: 26 days (vs. 22 days for control)	[6]
EMT6 breast cancer	10 mg/kg BI-1347 (intermittent) + 50 mg/kg BI-8382 (SMAC mimetic) daily	Increased survival compared to single agents	[6]
B16-F10 melanoma	Not specified	Increased response rate and survival	[6][7]
MV4-11 xenograft	10 mg/kg	Reduced tumor volume	[4]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of **BI-1347**.

1. In Vivo Murine Tumor Xenograft Studies

- **Animal Models:** Studies have utilized various murine solid tumor cell lines such as MC-38, B16-F10 (melanoma), and EMT6 (breast cancer) implanted in mice.[6] For leukemia models, MV4-11 cells have been used to create xenografts.[4]
- **Drug Administration:** **BI-1347** is formulated for oral gavage, often in a vehicle like 0.5% Natrosol.[8] Dosing regimens have included daily administration (e.g., 10 mg/kg) and intermittent schedules (e.g., 10 mg/kg for 5 days on, 5 days off).[6]
- **Efficacy Assessment:** Tumor growth is monitored regularly, often by measuring tumor volume with calipers. In models using luciferase-expressing cells (e.g., B16-F10-luc2), tumor burden is quantified using in vivo imaging to detect average radiance.[8] The primary endpoint for

survival studies is typically a humane endpoint, such as the first signs of breathing difficulties, at which point the mice are sacrificed.[8] Body weight is also monitored as a measure of toxicity.[8]

2. Analysis of STAT1 Phosphorylation

- **Cell Lines and Primary Cells:** This has been assessed in the NK-92MI cell line and in primary human and murine NK cells.[7]
- **Methodology:** Cells are treated with the CDK8/19 inhibitor (**BI-1347** or a related compound). Following treatment, cell lysates are analyzed to determine the levels of phosphorylated STAT1 at the S727 residue. This is typically done using techniques like Western blotting or flow cytometry with phospho-specific antibodies.[7][8] For in vivo pharmacodynamic studies, splenocytes and NK1.1+ NK cells are isolated from treated mice at various time points (e.g., 6 and 24 hours) for analysis.[8]

3. Measurement of Cytolytic Molecule Production

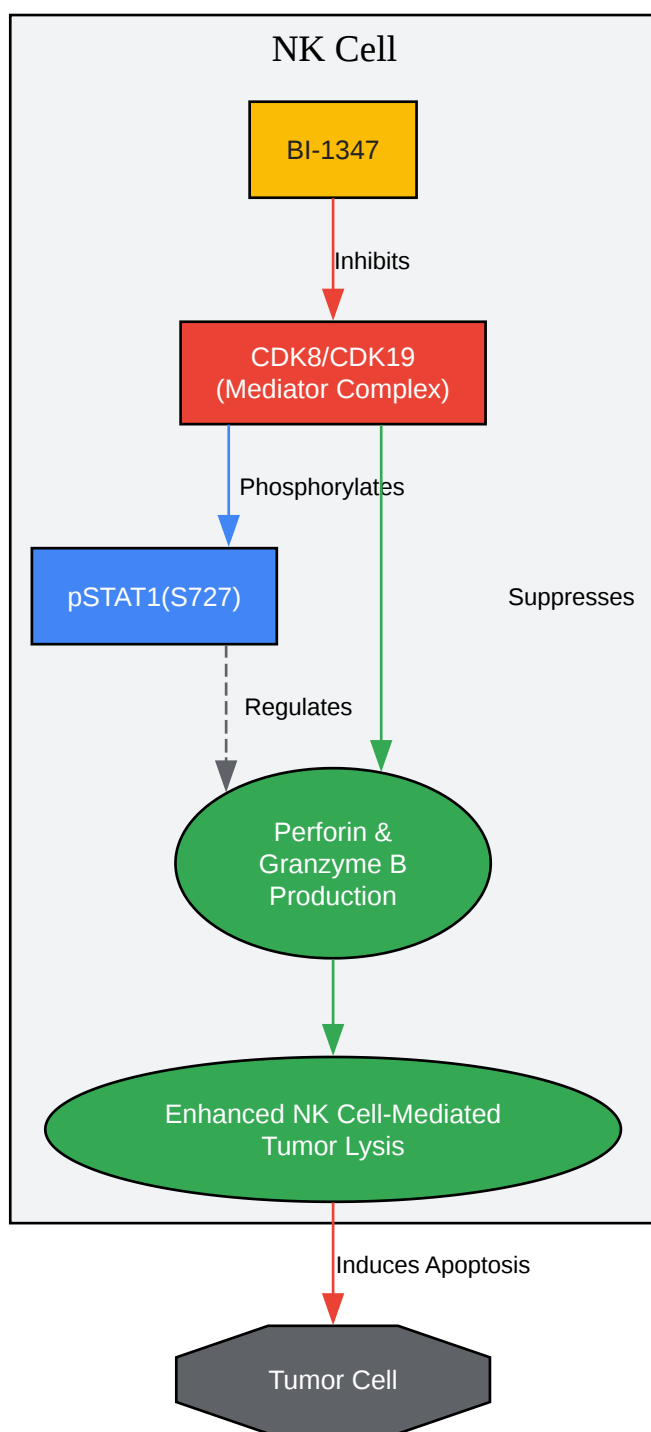
- **Granzyme B (GZMB) Production:** Murine splenic NK cells are treated with **BI-1347** in the presence of IL-15. The percentage of GZMB-positive NK cells (gated as CD3-, NK1.1+) is then determined by intracellular staining followed by flow cytometry.[7]
- **Perforin Secretion:** The NK-92MI cell line is treated with a CDK8/19 inhibitor. The amount of perforin secreted into the cell culture supernatant is then quantified using a commercial ELISA kit.[7]

4. NK Cell-Mediated Lysis Assay

- **Target and Effector Cells:** Primary leukemia cells from patients (e.g., chronic lymphocytic leukemia) serve as target cells. Purified NK cells from healthy donors, pre-treated with **BI-1347** or a vehicle control, are used as effector cells.[6]
- **Assay Conditions:** Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 1:1) for a defined period (e.g., 4 hours). In antibody-dependent cell-mediated cytotoxicity (ADCC) assays, an antibody like Rituximab is included.[6]

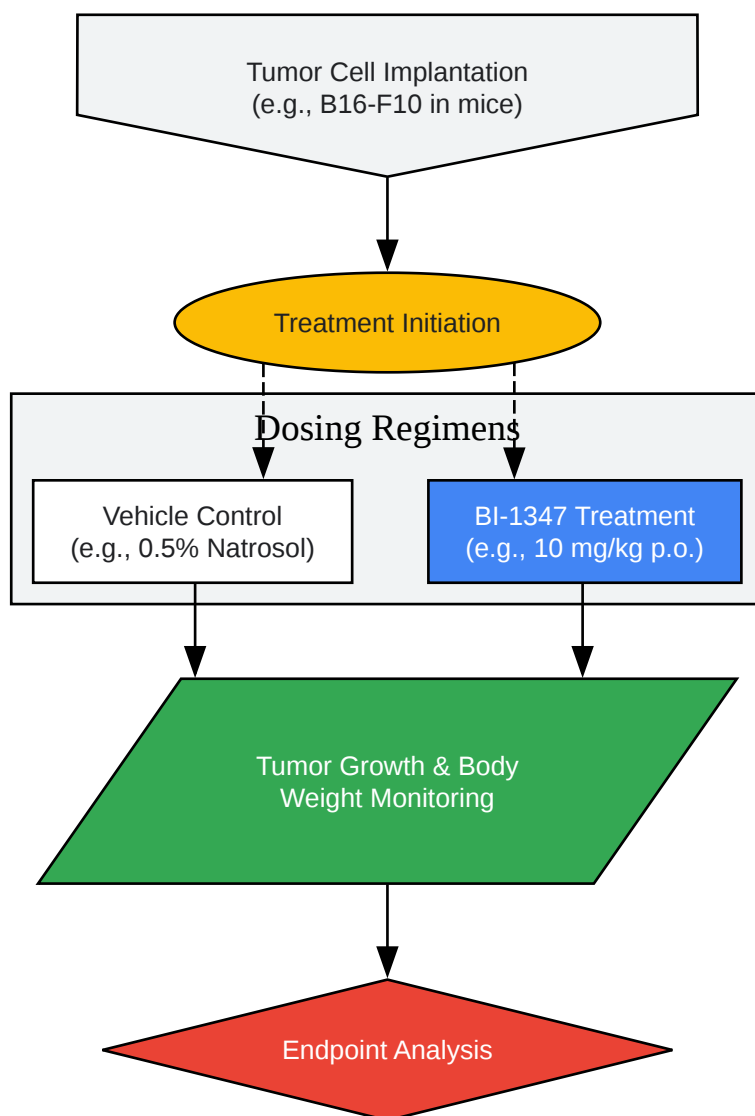
- Quantification of Lysis: The depletion of target cells (e.g., B-cells) is measured, often by cell counting or flow cytometry, and normalized to control-treated samples to determine the extent of lysis.[6]

Visualizations: Signaling Pathways and Experimental Workflows



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Caption: Mechanism of **BI-1347** in enhancing NK cell anti-tumor activity.



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